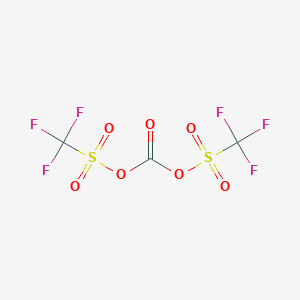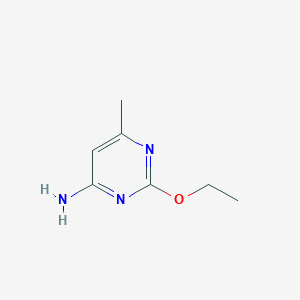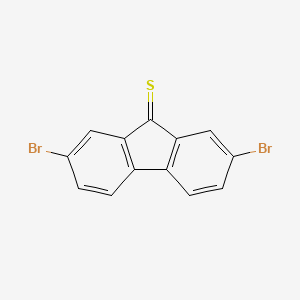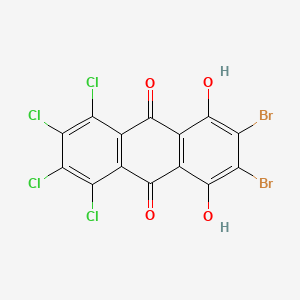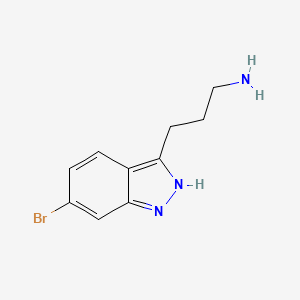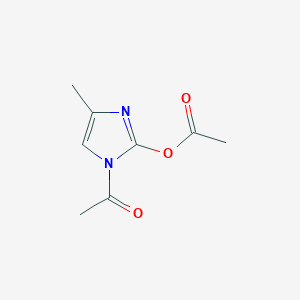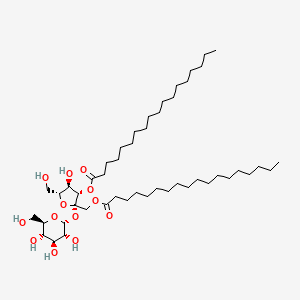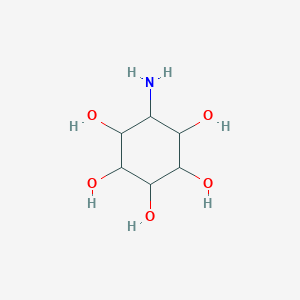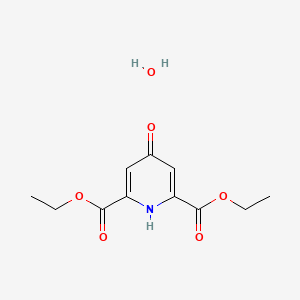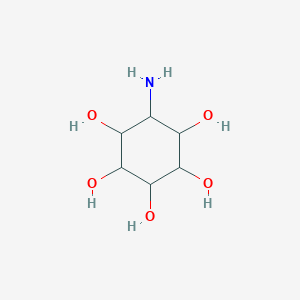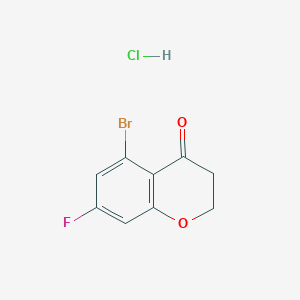![molecular formula C10H9NO2S B13143511 2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of nitriles and features a phenyl group and a methylsulfonyl group attached to the carbon-carbon triple bond.
- This compound is of interest due to its potential applications in various fields.
2-Propenenitrile, 3-[2-(methylsulfonyl)phenyl]-: .
Preparation Methods
- One synthetic route involves the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction.
- In this process, an organoboron reagent (such as arylboronic acids or boronate esters) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst to form the desired product .
- Industrial production methods may vary, but the Suzuki–Miyaura coupling remains a key strategy.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron reagents (e.g., arylboronic acids) and palladium catalysts are essential.
Major Products: The coupling typically leads to the formation of aryl-substituted nitriles.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Relevant in fine chemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example, if used as a drug candidate, it may interact with specific molecular targets or pathways.
Comparison with Similar Compounds
- Similar compounds include other nitriles, such as acrylonitrile and benzonitrile.
Uniqueness: The presence of the methylsulfonyl group sets it apart from simpler nitriles.
Remember that this compound’s properties and applications are continually explored through scientific research.
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(E)-3-(2-methylsulfonylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3/b6-4+ |
InChI Key |
VRHSASDZRARMAO-GQCTYLIASA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1/C=C/C#N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


